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1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
Uniqueness
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 5-position allows for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)14(13-7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) |
InChI Key |
CLOFENNKSNFFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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